molecular formula C14H21N3O2 B7633574 N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide

N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide

货号 B7633574
分子量: 263.34 g/mol
InChI 键: FLHNHRNLILFKRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide, also known as DZP, is a diazepane derivative that has been of significant interest in scientific research due to its potential therapeutic applications. DZP belongs to the class of compounds known as diazepanes, which have been extensively studied for their pharmacological properties.

作用机制

The exact mechanism of action of N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide enhances the activity of GABA by binding to specific sites on the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemical and Physiological Effects:
N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has also been shown to have anticonvulsant properties, which may be due to its ability to enhance the activity of GABA. Additionally, N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been found to have sedative effects, which may be beneficial in the treatment of anxiety and insomnia.

实验室实验的优点和局限性

N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the GABA receptor, which makes it a useful tool for studying the role of GABA in the central nervous system. However, one of the limitations is that it can be difficult to obtain a high yield and purity of the product, which can make it challenging to use in experiments.

未来方向

There are several future directions for N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been shown to have neuroprotective effects, which may be beneficial in these diseases. Another area of interest is its potential use in the treatment of anxiety and insomnia. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been found to have anxiolytic and sedative effects, which may be useful in the development of new therapies for these conditions. Additionally, further research is needed to fully understand the mechanism of action of N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide and its potential therapeutic applications.

合成方法

The synthesis of N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide involves the reaction of 3-butyn-2-ol with cyclopropanecarbonyl chloride to form the intermediate, 3-butyn-2-yl cyclopropanecarboxylate. This intermediate is then reacted with 1,4-diazepane-1-carboxylic acid to form N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide. The synthesis of N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the product.

科学研究应用

N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and sedative properties. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

属性

IUPAC Name

N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-3-11(2)15-14(19)17-8-4-7-16(9-10-17)13(18)12-5-6-12/h1,11-12H,4-10H2,2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHNHRNLILFKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NC(=O)N1CCCN(CC1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。